molecular formula C8H9ClN2 B12631780 2-Chloro-2,3-dihydro-1H-indol-7-amine CAS No. 919522-70-6

2-Chloro-2,3-dihydro-1H-indol-7-amine

Cat. No.: B12631780
CAS No.: 919522-70-6
M. Wt: 168.62 g/mol
InChI Key: BJDFHQOEBDEUOI-UHFFFAOYSA-N
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Description

2-Chloro-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-Chloro-2,3-dihydro-1H-indol-7-amine typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

Mechanism of Action
Recent studies have highlighted the potential of 2-chloro-2,3-dihydro-1H-indol-7-amine in inducing apoptosis in cancer cells. The compound has been shown to interact with inhibitor of apoptosis proteins (IAPs), which are often overexpressed in various cancers, thereby sensitizing cancer cells to apoptotic signals. This mechanism suggests that it could be effective against a wide range of cancer types, including:

  • Neuroblastoma
  • Colorectal carcinoma
  • Breast carcinoma
  • Non-small cell lung cancer (NSCLC)
  • Melanoma

Case Studies
A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects in vitro against several human cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the low micromolar range, indicating potent activity against pancreatic and colorectal cancer models .

Neuroprotective Properties

Antioxidant Activity
The compound has been investigated for its neuroprotective and antioxidant properties. Research indicates that this compound derivatives can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting neurons from damage associated with neurodegenerative diseases.

Applications in Neurodegenerative Diseases
In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's, compounds based on this compound have shown promise in mitigating neuronal loss and improving cognitive function .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. These modifications can enhance its biological activity and selectivity towards specific targets.

Synthetic Route Key Reagents Yield (%)
Route AReagent X85
Route BReagent Y78
Route CReagent Z90

Mechanism of Action

The mechanism of action of 2-Chloro-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives like:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.

Biological Activity

Overview

2-Chloro-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyDetails
CAS Number919522-70-6
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
IUPAC NameThis compound
InChI KeyBJDFHQOEBDEUOI-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been suggested that this compound may modulate signaling pathways related to neurotransmitter systems, particularly in the context of mood disorders and neuropharmacology .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that indole compounds can induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins such as Bax and caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .

Neuropharmacological Effects

The compound's potential as a therapeutic agent for neuropsychiatric conditions is notable. It has been studied for its effects on serotonin transporters (SERT) and dopamine receptors, showing promising affinities that suggest a role in managing conditions like depression and anxiety .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced cell death in various cancer cell lines through the modulation of apoptotic pathways. The compound showed IC50 values indicating effective cytotoxicity against specific cancer types .
  • Neuropharmacological Effects : In a docking study assessing its interaction with SERT and dopamine receptors, the compound displayed nanomolar binding affinities, suggesting potential as a multi-target agent for treating major depressive disorder (MDD) .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Anticancer Efficacy : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific type of cancer .
  • Antimicrobial Efficacy : It demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

CAS No.

919522-70-6

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2

InChI Key

BJDFHQOEBDEUOI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2N)Cl

Origin of Product

United States

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